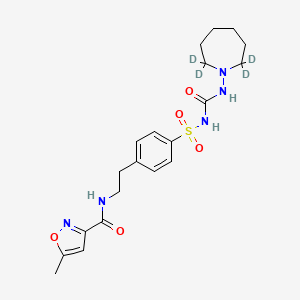
Glisoxepid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリソキセピド-d4は、2型糖尿病の治療に使用されるスルホニル尿素系薬剤であるグリソキセピドの重水素化類似体です。これは、膵臓のβ細胞からのインスリンの分泌を促進する強力なインスリン分泌促進剤です。グリソキセピド-d4の重水素標識は、代謝研究や薬物動態学など、さまざまな科学的研究アプリケーションで役立ちます。
準備方法
合成経路と反応条件
グリソキセピド-d4の合成には、グリソキセピド分子に重水素原子を組み込むことが含まれます。これは、合成過程で重水素化試薬または溶媒を使用するなど、さまざまな方法で実現できます。反応条件は、通常、触媒の使用と、重水素の組み込みを成功させるための特定の温度と圧力設定が含まれます。
工業生産方法
グリソキセピド-d4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の重水素化試薬と高度な機器の使用が含まれます。品質管理対策は、化合物の重水素含有量と全体の純度を監視するために実施されます。
化学反応の分析
反応の種類
グリソキセピド-d4は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または原子のグループを別の原子またはグループで置き換えることを含みます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。条件は通常、酸性または塩基性環境が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。条件は通常、無水溶媒と制御された温度が含まれます。
置換: 一般的な試薬には、ハロゲンと求核試薬が含まれます。条件は、特定の置換反応によって異なります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究アプリケーション
グリソキセピド-d4は、次のものを含む、幅広い科学的研究アプリケーションを持っています。
化学: 核磁気共鳴(NMR)分光法と質量分析法の基準物質として使用されます。
生物学: 代謝研究で、薬物代謝の経路をたどるために使用されます。
医学: 潜在的な治療効果と薬物動態学について調査されています。
産業: 新薬の開発と品質管理基準として使用されます。
科学的研究の応用
Glisoxepid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
作用機序
グリソキセピド-d4は、非選択的なカリウム(ATP)チャネルブロッカーとして機能します。膵臓のβ細胞のATP感受性カリウムチャネル(Kir6.2/SUR1複合体)を閉鎖することにより、インスリン分泌を促進します。このカリウム流出の阻害により、膜上の電気的ポテンシャルがより正になり、電位依存性カルシウムチャネルが開きます。 細胞内カルシウムレベルの上昇により、インスリン顆粒の細胞膜との融合が増加し、インスリン分泌が促進されます .
類似化合物の比較
類似化合物
グリソキセピド: グリソキセピド-d4の非重水素化形態で、経口糖尿病治療薬として使用されています。
グリベンクラミド: 同様のインスリン分泌促進作用を持つ別のスルホニル尿素系薬剤です。
グリピジド: 2型糖尿病の管理に使用されるスルホニル尿素系薬剤です。
ユニークさ
グリソキセピド-d4の主なユニークさは、重水素標識にあります。これは、安定性を高め、代謝研究でより正確に追跡することを可能にします。これは、薬物動態学的研究と新薬開発で特に価値があります。
類似化合物との比較
Similar Compounds
Glisoxepide: The non-deuterated form of Glisoxepid-d4, used as an oral antidiabetic drug.
Glibenclamide: Another sulfonylurea drug with similar insulin secretagogue properties.
Glipizide: A sulfonylurea drug used to manage type 2 diabetes mellitus.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development.
特性
分子式 |
C20H27N5O5S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
InChIキー |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
異性体SMILES |
[2H]C1(CCCCC(N1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C)([2H])[2H])[2H] |
正規SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















